molecular formula C14H11BrN2O B4964251 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide CAS No. 25357-46-4

3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

Cat. No.: B4964251
CAS No.: 25357-46-4
M. Wt: 303.15 g/mol
InChI Key: MEIMXLIQILLRLJ-UHFFFAOYSA-M
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Description

3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C14H11BrN2O and a molecular weight of 303.161 g/mol . It is known for its unique structure, which includes a cyano group, a phenylethyl group, and a pyridinium ion. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 2-oxo-2-phenylethyl bromide with 3-cyanopyridine under specific conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The cyano group and the pyridinium ion play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-phenacylpyridin-1-ium-3-carbonitrile;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N2O.BrH/c15-9-12-5-4-8-16(10-12)11-14(17)13-6-2-1-3-7-13;/h1-8,10H,11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIMXLIQILLRLJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C#N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385674
Record name 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25357-46-4
Record name 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing the procedure of Example II but replacing 4-cyanopyridine with a substantially equimolecular amount of 3-cyanopyridine and replacing 4-chlorophenacyl bromide with a substantially equimolecular amount of phenacyl bromide there is obtained N-(phenacyl) 3-cyanopyridinium bromide, a white solid soluble in water.
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